

^1H and ^{13}C NMR of 2-(Furan-2-yl)benzaldehyde

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Compound of Interest

Compound Name: 2-(Furan-2-yl)benzaldehyde

Cat. No.: B098230

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectroscopy of **2-(Furan-2-yl)benzaldehyde**

Executive Summary

This technical guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2-(Furan-2-yl)benzaldehyde**. As a molecule combining two distinct aromatic systems—a substituted benzene ring and a furan ring—its structural elucidation presents a unique set of challenges and learning opportunities. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. We will delve into the theoretical basis for the expected chemical shifts and coupling constants, provide detailed assignments for every proton and carbon nucleus, and discuss the influence of the molecule's preferred conformation on the resulting spectra. Furthermore, this guide includes a robust, field-proven experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy.

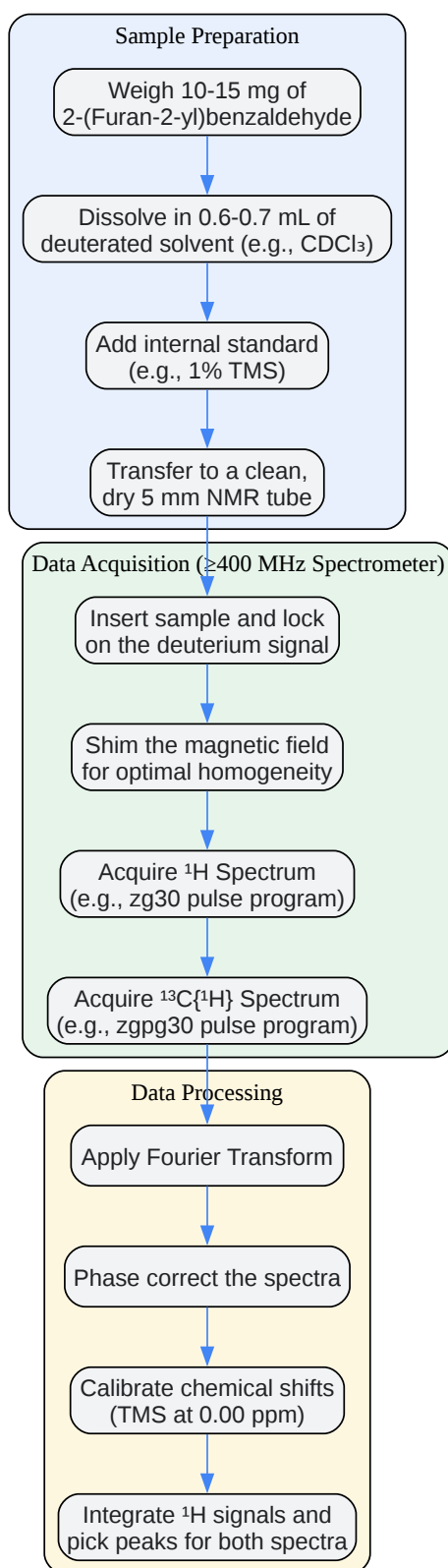
Introduction: The Structural Significance of 2-(Furan-2-yl)benzaldehyde

2-(Furan-2-yl)benzaldehyde, with the molecular formula $\text{C}_{11}\text{H}_8\text{O}_2$, is a bi-aryl compound featuring a furan ring attached to a benzaldehyde moiety at the ortho position.^[1] The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which significantly influences its electronic properties and reactivity.^{[2][3]} The benzaldehyde portion consists of a benzene ring substituted with a formyl ($-\text{CHO}$) group, an electron-withdrawing group that deshields the aldehydic proton and perturbs the chemical shifts of the aromatic protons.

The covalent linkage between these two rings introduces restricted rotation, leading to a preferred three-dimensional conformation. This conformation is critical as it can bring specific protons into close proximity, resulting in through-space interactions observable by NMR. Understanding the complete NMR profile is therefore essential for confirming the compound's identity, assessing its purity, and gaining insight into its conformational dynamics in solution. This guide will systematically deconstruct the ^1H and ^{13}C NMR spectra to provide a definitive structural fingerprint of the molecule.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following IUPAC-compliant numbering scheme will be used for assigning NMR signals. The diagram below was generated using the DOT language to illustrate the atom-numbering convention.



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